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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvomenthol, a monoterpenoid alcohol, is a significant compound in the field of flavor and
fragrance research due to its characteristic minty, herbal, and camphoraceous aroma coupled
with a distinct cooling sensation.[1] As a saturated cyclic alcohol, it belongs to the class of
menthane monoterpenoids.[1] This technical guide provides an in-depth review of
Carvomenthol's application in flavor and fragrance research, detailing its physicochemical
properties, sensory attributes, proposed biological mechanisms, and relevant experimental
protocols. This document is intended to serve as a comprehensive resource for researchers,
scientists, and drug development professionals working with sensory-active compounds.

Chemical and Physical Properties

Carvomenthol, also known by synonyms such as p-Menthan-2-ol and Hexahydrocarvacrol,
possesses the molecular formula C10H200 and a molecular weight of 156.27 g/mol .[1][2] Its
chemical structure is based on the p-menthane backbone, which consists of a cyclohexane ring
substituted with a methyl group and an isopropyl group.[1] The compound exists as multiple
stereoisomers, with the specific spatial arrangement of atoms influencing its sensory
properties.[1] A summary of its key quantitative properties is presented in Table 1.
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Property Value Reference(s)
UPAC Name (1R,2R,5R)-2-methyl-5- 2]
propan-2-ylcyclohexan-1-ol

CAS Number 499-69-4 [1][2]

FEMA Number 3562 [1][2]
Molecular Formula C10H200 [1][2]
Molecular Weight 156.27 g/mol [1]

Boiling Point 222 °C at 760 mmHg [1]

Density 0.887 - 0.893 g/cm3 at 25 °C [2]

Refractive Index

1.462 - 1.463 at 20 °C

[2]

Vapor Pressure

0.021 mmHg at 25 °C

(estimated)

logP (o/w)

3.22 (estimated)

[1]

Water Solubility

Low

[1]

Odor Profile

Minty, herbal, camphoreous,

cooling

[1]

Regulatory Status and Use in Flavors

Carvomenthol is recognized as a flavoring agent and is listed as Generally Recognized as
Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under FEMA
number 3562.[1] This designation permits its use in a variety of food products. The Joint
FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated Carvomenthol
and concluded that there is "no safety concern at current levels of intake when used as a

flavouring agent”.[2] Table 2 summarizes the typical use levels of Carvomenthal in various food

and beverage categories as reported in FEMA GRAS documentation.
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Food Category Average Maximum Use Level (ppm)
Baked Goods 14.8

Non-alcoholic Beverages 2.2

Alcoholic Beverages 4.0

Frozen Dairy 7.6

Soft Candy 10.0

Sensory Properties and Biological Activity

The most notable sensory characteristic of Carvomenthol is its cooling sensation, which is a
key driver of its use in flavor and fragrance applications. This cooling effect is believed to be
mediated through the activation of transient receptor potential (TRP) channels, specifically the
TRPM8 receptor, which is also known as the "cold and menthol receptor”.

Proposed Signaling Pathway for Cooling Sensation

The cooling sensation elicited by compounds like menthol and, presumably, Carvomenthol is
initiated by their binding to the TRPM8 ion channel located in the cell membrane of sensory
neurons. This binding event triggers a conformational change in the channel, leading to its
opening and a subsequent influx of cations, primarily Ca?* and Na*. This influx depolarizes the
neuron, generating an action potential that is transmitted to the brain and perceived as a
cooling sensation, even in the absence of a physical temperature drop.
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Proposed Signaling Pathway of Carvomenthal-Induced Cooling Sensation

induces Conformational Change

& Channel Opening

Binds to TRPM8 Receptor Action Potential Signal to Brain:
in Sensory Neuron Membrane Generation Perception of Cooling

© 2025 BenchChem. All rights reserved. 47 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

Workflow for Synthesis and Purification of Carvomenthol
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Workflow for Sensory and Functional Analysis of Carvomenthol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Carvomenthol in Flavor and Fragrance Research: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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